

Application Note: Quantification of Tau Peptide (1-16) using a Novel Sandwich ELISA

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Compound of Interest

Compound Name: *Tau Peptide (1-16) (human)*

Cat. No.: *B15137422*

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Introduction

The N-terminal region of the Tau protein is implicated in the regulation of microtubule dynamics and is involved in pathological processes associated with neurodegenerative diseases. Specifically, the Tau (1-16) peptide fragment is of growing interest as a potential biomarker. This application note describes the development and protocol for a sensitive and specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Tau Peptide (1-16) in biological samples.

Assay Principle

This ELISA is a sandwich immunoassay designed to quantify the human Tau (1-16) peptide. The assay employs a polyclonal antibody specific for the N-terminal 1-16 amino acid sequence of human Tau as a capture antibody. A monoclonal antibody that recognizes a downstream epitope (amino acids 194-198) of Tau is utilized as the detection antibody.

The sample or standard is incubated in a microplate pre-coated with the capture antibody. The Tau (1-16) peptide present in the sample binds to the immobilized antibody. After washing, the

biotinylated detection antibody is added, which binds to a different epitope on the captured Tau peptide, forming a "sandwich". Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Following another wash step, a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate to a colored product. The intensity of the color is directly proportional to the concentration of Tau (1-16) in the sample. The reaction is stopped by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated to determine the concentration of Tau (1-16) in the unknown samples.

Materials and Methods

Key Reagents

Reagent	Supplier	Catalog Number
Goat Anti-Human Tau (aa1-16) Polyclonal Antibody	Bio-Rad	AHP738
Mouse Anti-Human Tau Monoclonal Antibody (Clone BT2)	Thermo Fisher Scientific	MN1010
Recombinant Human Tau (1- 16) Peptide	Custom Synthesis	N/A
Streptavidin-HRP	Various	N/A
TMB Substrate	Various	N/A
Stop Solution (e.g., 1N H ₂ SO ₄)	Various	N/A

Sample Preparation

Biological samples such as cerebrospinal fluid (CSF), plasma, serum, and cell culture supernatants can be analyzed. Samples should be collected and stored at -80°C to prevent degradation. Prior to use, thaw samples on ice and centrifuge to remove any precipitates. Depending on the expected concentration of Tau (1-16), samples may require dilution in the provided assay diluent.

Expected Performance Characteristics

The following data are representative of the expected performance of an ELISA for an N-terminal Tau fragment. Actual results may vary.

Standard Curve

A representative standard curve is generated by plotting the mean absorbance at 450 nm for each standard concentration on the y-axis against the corresponding concentration on the x-axis.

Standard Concentration (pg/mL)	Mean Absorbance (450 nm)
1000	2.500
500	1.800
250	1.100
125	0.600
62.5	0.350
31.25	0.200
0	0.100

Assay Performance

Parameter	Specification
Sensitivity (LOD)	< 15 pg/mL
Assay Range	31.25 - 1000 pg/mL
Intra-Assay Precision (CV%)	< 10%
Inter-Assay Precision (CV%)	< 15%

Recovery

The recovery of recombinant Tau (1-16) peptide spiked into different biological matrices is expected to be within 80-120%.

Sample Matrix	Spiked Concentration (pg/mL)	Measured Concentration (pg/mL)	Recovery (%)
CSF	250	235	94
Plasma (EDTA)	250	220	88
Serum	250	215	86
Cell Culture Media	250	245	98

Linearity of Dilution

Samples containing high concentrations of Tau (1-16) should be serially diluted with the assay diluent and measured. The corrected concentrations should demonstrate good linearity.

Sample	Dilution Factor	Measured (pg/mL)	Corrected (pg/mL)	Linearity (%)
High Conc. Sample	1:2	450	900	100
1:4	215	860	96	
1:8	105	840	93	
1:16	50	800	89	

Experimental Protocols

Reagent Preparation

- Wash Buffer (1X): If a concentrated wash buffer is provided, dilute it to 1X with deionized water.
- Capture Antibody Coated Plate: Prepare a 1 µg/mL solution of Goat Anti-Human Tau (aa1-16) polyclonal antibody in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

- **Blocking Buffer:** Prepare a solution of 1% BSA in PBS.
- **Standard Curve Preparation:** Prepare a stock solution of the recombinant Tau (1-16) peptide at 1000 pg/mL in assay diluent. Perform serial dilutions to create standards with concentrations of 500, 250, 125, 62.5, and 31.25 pg/mL. The assay diluent serves as the zero standard (0 pg/mL).
- **Biotinylated Detection Antibody:** Dilute the biotinylated Mouse Anti-Human Tau Monoclonal Antibody (Clone BT2) to a working concentration of 0.5 µg/mL in assay diluent.
- **Streptavidin-HRP Conjugate:** Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions in assay diluent.

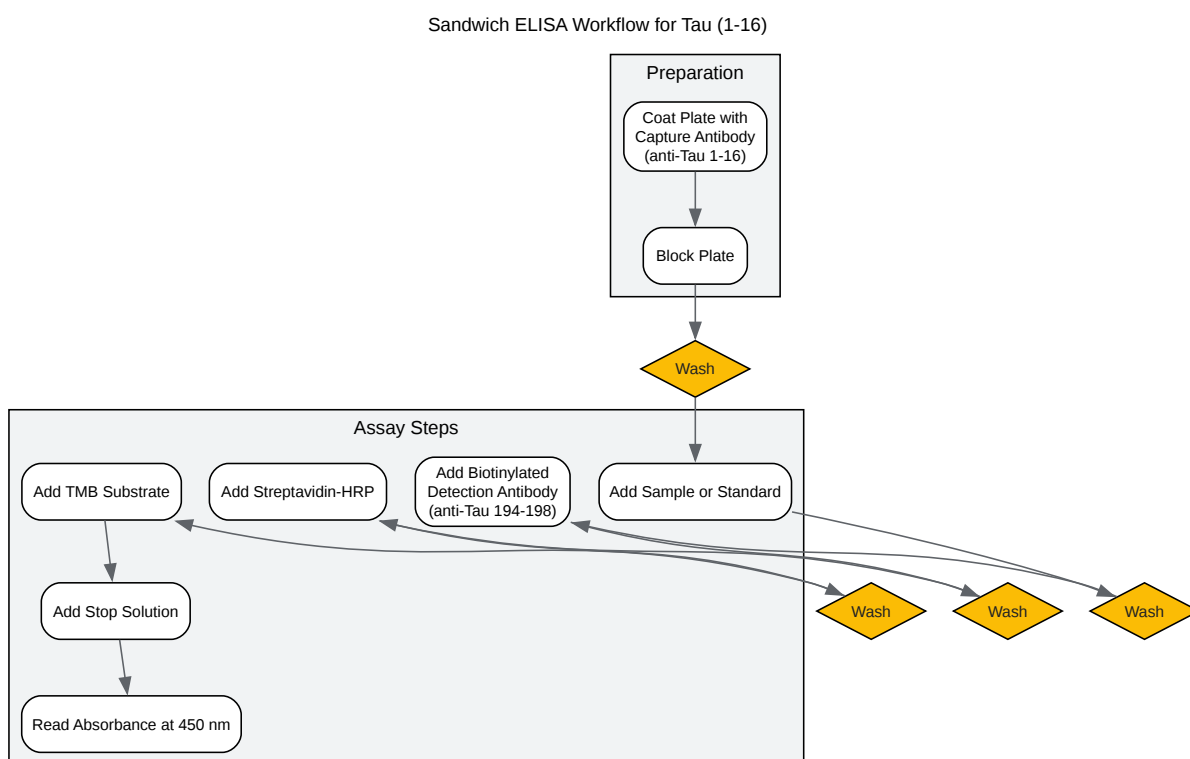
Assay Procedure

- **Coating:** Wash the antibody-coated plate three times with 200 µL of 1X Wash Buffer per well.
- **Blocking:** Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
- **Washing:** Wash the plate three times with 1X Wash Buffer.
- **Sample/Standard Incubation:** Add 100 µL of each standard and sample to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.
- **Washing:** Wash the plate three times with 1X Wash Buffer.
- **Detection Antibody Incubation:** Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
- **Washing:** Wash the plate three times with 1X Wash Buffer.
- **Streptavidin-HRP Incubation:** Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
- **Washing:** Wash the plate five times with 1X Wash Buffer, with a 30-second soak at each wash.

- **Substrate Development:** Add 100 μ L of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. Monitor the color development.
- **Stop Reaction:** Add 100 μ L of Stop Solution to each well. The color will change from blue to yellow.
- **Absorbance Reading:** Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Visualizations

ELISA Workflow

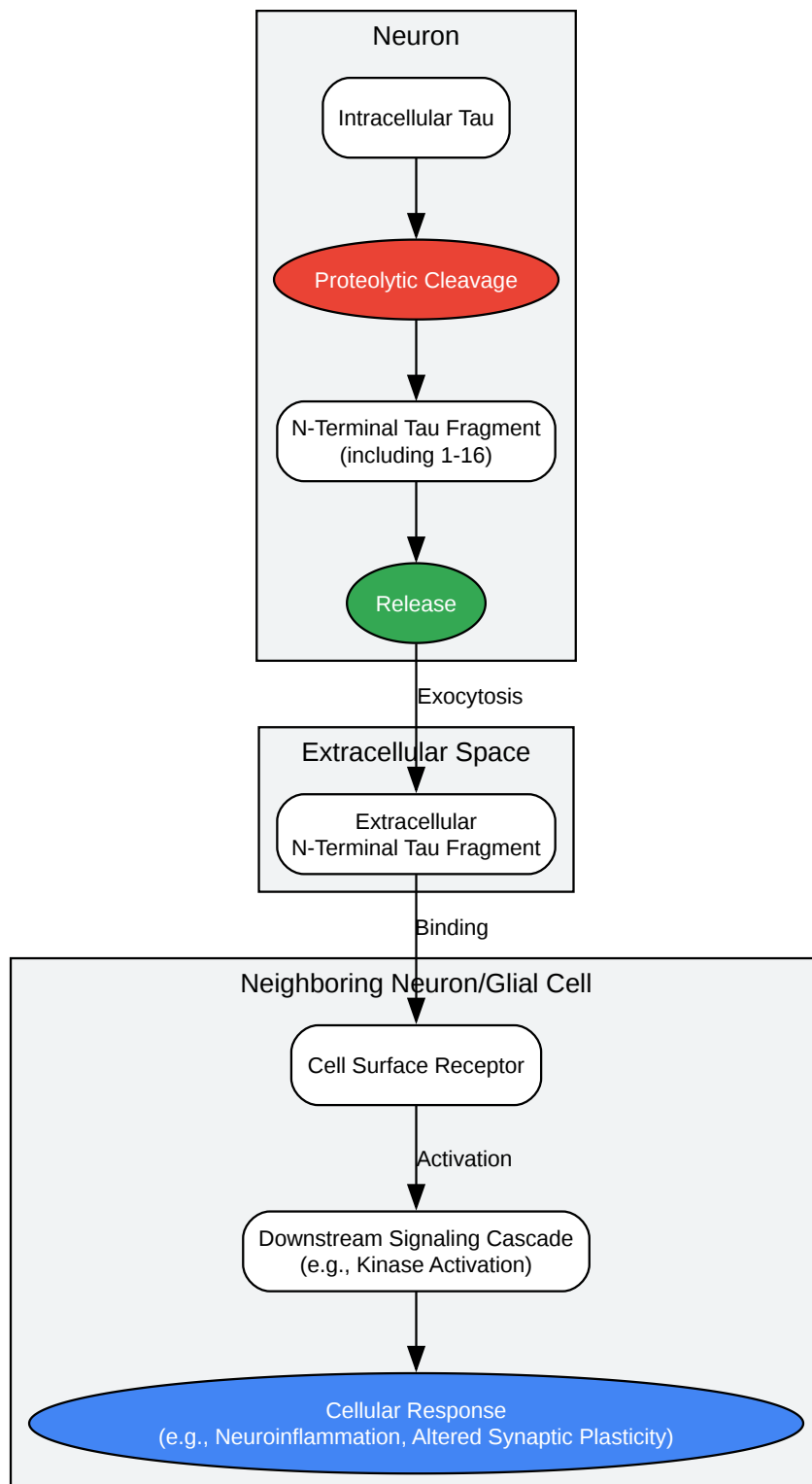


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Caption: Workflow for the Tau (1-16) Sandwich ELISA.

N-Terminal Tau Fragment Signaling Pathway

Hypothesized Signaling Role of Extracellular N-Terminal Tau Fragments



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Caption: Role of N-Terminal Tau in Cell Signaling.

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